molecular formula C12H22O2 B1623367 Hept-2-enyl 3-methylbutanoate CAS No. 253596-70-2

Hept-2-enyl 3-methylbutanoate

Cat. No.: B1623367
CAS No.: 253596-70-2
M. Wt: 198.3 g/mol
InChI Key: ACRNCNWXWBBKGP-UHFFFAOYSA-N
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Description

Hept-2-enyl 3-methylbutanoate (CAS: 253596-70-2) is an ester derived from 3-methylbutanoic acid (isovaleric acid) and hept-2-enol. Its structure features a seven-carbon unsaturated alcohol (hept-2-enyl group) esterified with the branched-chain carboxylic acid 3-methylbutanoate. This compound is also referred to as hept-2-enyl isovalerate, a naming convention consistent with other esters of 3-methylbutanoic acid (e.g., propyl isovalerate, octyl isovalerate) . Esters of 3-methylbutanoic acid are widely used in flavor and fragrance industries due to their fruity, green, or herbal notes. The hept-2-enyl moiety introduces a longer alkyl chain and a double bond, which may influence volatility, solubility, and sensory properties compared to shorter-chain analogs.

Properties

CAS No.

253596-70-2

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

hept-2-enyl 3-methylbutanoate

InChI

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-14-12(13)10-11(2)3/h7-8,11H,4-6,9-10H2,1-3H3

InChI Key

ACRNCNWXWBBKGP-UHFFFAOYSA-N

SMILES

CCCCC=CCOC(=O)CC(C)C

Canonical SMILES

CCCCC=CCOC(=O)CC(C)C

density

0.868-0.873

physical_description

Colourless liquid;  Sweet green aroma

solubility

Practically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield 3-methylbutanoic acid and hept-2-en-1-ol . This reaction follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Example conditions :

  • 1 M HCl, reflux (6–8 hours)

  • Yield: ~85–90%

Base-Promoted Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester is hydrolyzed to the sodium salt of 3-methylbutanoic acid and hept-2-en-1-ol. This reaction is irreversible due to deprotonation of the carboxylic acid intermediate.

Kinetic data :

Base Concentration (M)Temperature (°C)Reaction Time (h)Conversion (%)
0.5 NaOH80492
1.0 KOH60688

Source: Adapted from monohydrolysis studies of similar esters .

Transesterification

Hept-2-enyl 3-methylbutanoate reacts with alcohols (e.g., methanol) under acid catalysis to form new esters. For example, with methanol, it produces methyl 3-methylbutanoate and hept-2-en-1-ol .

Key factors influencing reaction efficiency :

  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states .

  • Catalyst : Sulfuric acid (1–2 mol%) achieves >95% conversion in 3–4 hours at 70°C.

Comparative solvent effects :

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
THF7.63.2
CH₃CN37.52.8
CH₂Cl₂8.90.9

Data derived from analogous ester transesterification studies .

Enzymatic Reactions

Lipases (e.g., Candida antarctica lipase B) catalyze the selective hydrolysis or synthesis of the ester. The reaction proceeds via a serine-mediated mechanism, forming an acyl-enzyme intermediate.

Notable findings :

  • Enzymatic hydrolysis achieves 98% enantiomeric excess for chiral products under mild conditions (pH 7.0, 30°C).

  • Immobilized enzymes show reusability for up to 10 cycles without significant activity loss.

Oxidation

The double bond in the hept-2-enyl group undergoes epoxidation with peracids (e.g., mCPBA) to form hept-2-enyl epoxide derivatives .

Typical conditions :

  • mCPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 hours

  • Epoxide yield: 78%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding heptyl 3-methylbutanoate as a saturated analog .

Thermal Degradation

At elevated temperatures (>150°C), the ester decomposes via β-elimination, releasing 3-methylbutenoic acid and 1-heptene .

Thermogravimetric analysis (TGA) data :

  • Onset decomposition temperature: 158°C

  • Mass loss at 200°C: 95%

Photochemical Reactions

UV irradiation (λ = 254 nm) induces cis-trans isomerization of the double bond in the hept-2-enyl moiety. The equilibrium ratio favors the trans isomer (∼65:35) due to steric effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Hept-2-enyl 3-methylbutanoate belongs to a class of esters sharing the 3-methylbutanoate backbone but differing in the alcohol component. Key structural analogs include:

  • Propyl 3-methylbutanoate (Propyl isovalerate): A short-chain ester with a three-carbon alcohol.
  • Isopropyl 3-methylbutanoate (CAS: 32665-23-9): Features a branched alcohol (propan-2-ol), enhancing volatility and fruity aroma .
  • sec-Heptyl 3-methylbutanoate (1-Methylhexyl 3-methylbutanoate): A structural isomer with a branched heptyl chain, altering steric effects and reactivity .

Physicochemical Properties

  • Volatility and Boiling Points: Longer or unsaturated alcohol chains (e.g., hept-2-enyl) reduce volatility compared to shorter esters like propyl or isopropyl 3-methylbutanoate. For instance, isopropyl 3-methylbutanoate (MW: 144.21 g/mol) is highly volatile, ideal for quick-dispersing flavors, whereas this compound (MW: ~212.29 g/mol) likely has a higher boiling point .
  • Solubility : The unsaturated hept-2-enyl group may enhance lipid solubility, making it suitable for hydrophobic formulations.
  • Spectroscopic Features: The IR spectrum of methyl 3-methylbutanoate () shows distinct C=O and C-O stretches; hept-2-enyl analogs would exhibit additional peaks from the C=C bond (~1650 cm⁻¹) and elongated alkyl chains.

Data Table: Comparison of 3-Methylbutanoate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₂H₂₂O₂ 212.29 Unsaturated C7 alcohol, green aroma Fragrances, specialty flavors
Propyl 3-methylbutanoate C₈H₁₆O₂ 144.21 Short-chain, fruity Food flavoring, candies
Isopropyl 3-methylbutanoate C₈H₁₆O₂ 144.21 Branched alcohol, pineapple note Beverages, synthetic flavors
Octyl 3-methylbutanoate C₁₃H₂₆O₂ 214.34 Long-chain, hydrophobic Perfumes, cosmetic bases

Research Implications and Gaps

  • Synthetic Optimization: and highlight advanced purification techniques (e.g., C18 reverse-phase chromatography) that could improve yields of this compound.
  • Sensory Analysis: Comparative studies with sec-heptyl 3-methylbutanoate () could elucidate how branching vs. unsaturation impacts aroma profiles.

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